molecular formula C19H21ClN4O3 B2864925 2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1008446-55-6

2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2864925
CAS No.: 1008446-55-6
M. Wt: 388.85
InChI Key: QXSPZYHCJIYGMS-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide (CAS 1008446-55-6) is a chemical compound with a molecular formula of C19H21ClN4O3 and a molecular weight of 388.85 g/mol . This acetamide derivative features an imidazolidinedione core, a structure known to be of significant interest in medicinal chemistry for the development of novel therapeutic agents . The presence of the 1-cyanocyclohexyl group is a notable structural feature that can influence the molecule's properties and interaction with biological targets . Compounds based on the 2,5-dioxoimidazolidine scaffold, such as this one, have been investigated in various research contexts. Literature indicates that related structures have been explored as inhibitors of metalloproteinases, which are enzymes involved in a range of disease processes . Furthermore, recent studies on structurally complex molecules incorporating piperazine and other heterocycles highlight the ongoing research into targeted protein degradation, such as Proteolysis-Targeting Chimeras (PROTACs), for potential therapeutic applications . This compound serves as a valuable building block for researchers in drug discovery, providing a versatile scaffold for the synthesis and evaluation of new chemical entities for in vitro biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-18(13-7-3-4-8-14(13)20)16(26)24(17(27)23-18)11-15(25)22-19(12-21)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSPZYHCJIYGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the imidazolidinone intermediate.

    Attachment of the Cyanocyclohexyl Group: The final step involves the reaction of the intermediate with a cyanocyclohexyl derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted aromatic compounds can be synthesized.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. The cyanocyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

To contextualize the structural and functional attributes of the target compound, the following analogs are analyzed:

Structural Analogues with Imidazolidinone/Acetamide Motifs
Compound Name Key Substituents/Features Synthesis Method Notable Data Reference
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Methoxyphenyl, chloroacetamide Coupling of 2-chloroacetamide with imidazolidinone precursor Commercial availability (CAS: 957011-64-2); IR: C=O, C-Cl stretches
2-[Cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Cyclopentyl(methyl)amino, methoxyphenyl Unspecified (reported by CC-DPS) Molecular formula: C19H26N4O4
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolinone core, dichlorophenylmethyl Oxidation of 2-(4-oxo-2-thioxoquinazolin-3-yl)acetic acid with H2O2 Anticonvulsant activity potential (implied by structural class)

Key Observations :

  • The methoxyphenyl substituent in may improve solubility compared to the target compound’s 2-chlorophenyl group, which is more electron-withdrawing.
Acetamide Derivatives with Heterocyclic Cores
Compound Name Core Structure Functional Groups Structural Insights Reference
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole + naphthyloxy –NH, C=O, C–Cl IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C–Cl); HRMS: [M+H]+ 393.1112
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone Dichlorophenyl, amide Crystal structure: R22(10) dimer via N–H⋯O H-bonding; dihedral angles >48°
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide Dihydroimidazole + sulfonyl Sulfonyl, methylsulfanyl CAS: 868217-37-2; potential ligand due to sulfonyl coordination sites

Key Observations :

  • The triazole in and sulfonyl group in introduce polarizable regions, which may enhance binding to metal ions or enzymes.
  • The pyrazolone derivative exhibits significant steric hindrance (dihedral angles >48°), contrasting with the planar imidazolidinone core of the target compound.
Substituent Effects on Physicochemical Properties
  • Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity increases lipophilicity (logP), whereas methoxy groups improve water solubility via H-bonding .
  • Cyanocyclohexyl vs.
  • Acetamide Linker Flexibility : The target compound’s acetamide spacer may confer conformational flexibility, unlike rigid triazole or sulfonyl-linked analogs .

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